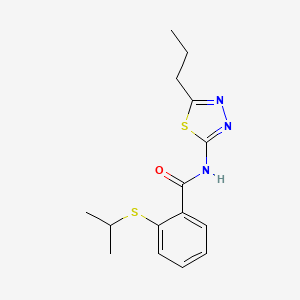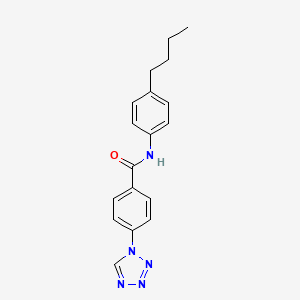![molecular formula C23H25N3O2 B4817162 [4-(4-METHYLBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE](/img/structure/B4817162.png)
[4-(4-METHYLBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE
Übersicht
Beschreibung
[4-(4-METHYLBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE: is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methylbenzyl group and an isoxazole ring substituted with a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-METHYLBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE typically involves multiple steps, starting with the preparation of the piperazine and isoxazole intermediates. The key steps include:
Preparation of 4-methylbenzylpiperazine: This involves the reaction of piperazine with 4-methylbenzyl chloride under basic conditions to form 4-methylbenzylpiperazine.
Synthesis of 5-(4-methylphenyl)-3-isoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of 4-methylbenzylpiperazine with 5-(4-methylphenyl)-3-isoxazole using a suitable coupling agent such as carbodiimide or other activating agents to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl groups, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(4-METHYLBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate the structure and function of proteins and enzymes.
Medicine
The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers are exploring its activity as a potential therapeutic agent, particularly in the areas of neuropharmacology and oncology.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [4-(4-METHYLBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their conformation and function, and subsequently affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE
- 4-(4-Methylbenzyl)-1-piperazinylmethanone
Uniqueness
Compared to similar compounds, [4-(4-METHYLBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE stands out due to its specific substitution pattern on the piperazine and isoxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-17-3-7-19(8-4-17)16-25-11-13-26(14-12-25)23(27)21-15-22(28-24-21)20-9-5-18(2)6-10-20/h3-10,15H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTMXIYKQJOBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-diamino-4-(4-bromophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4817080.png)
![2-phenoxy-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B4817087.png)



![1-(3,5-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE](/img/structure/B4817116.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide](/img/structure/B4817121.png)
![N'-(3-chloro-4-methylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B4817137.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(3,5-dichloro-4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4817144.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B4817150.png)
![5-(3-BROMOPHENYL)-6-[2-(1H-INDOL-3-YL)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4817155.png)
![2-[(2-chloro-6-fluorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methylbutyl)acetamide](/img/structure/B4817161.png)

![N-[2-(4-methyl-1-piperazinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide](/img/structure/B4817189.png)
